Selenic acid

描述

Historical Trajectories and Evolution of Selenic Acid Research

The discovery of this compound is credited to the German chemist Eilhard Mitscherlich in 1827. wikipedia.orgdaviddarling.infooxfordreference.combritannica.comatomistry.com This discovery was a direct consequence of his seminal work on the principle of isomorphism, the phenomenon where compounds with similar chemical compositions crystallize in the same form. daviddarling.infochemeurope.com Mitscherlich observed that the salts of this compound, known as selenates, were isomorphous with the corresponding sulfates, a finding that provided crucial support for his theory and helped in understanding the relationship between atomic composition and crystalline structure. wikipedia.orgchemeurope.com

Early methods for preparing this compound were centered on the oxidation of selenium or its compounds in lower oxidation states. wikipedia.orgatomistry.com One of the first reported methods involved treating lead selenate (B1209512) with hydrogen sulfide (B99878). atomistry.com A common historical approach was the oxidation of selenious acid (H₂SeO₃) with strong oxidizing agents like chlorine, bromine, or potassium permanganate. wikipedia.orgatomistry.com However, using halogens introduced hydrohalic acid impurities (hydrochloric or hydrobromic acid) that could reduce the this compound back to selenious acid and thus needed to be meticulously removed. wikipedia.org

Over time, synthetic methods evolved to yield purer forms of the acid. The oxidation of selenium dioxide with hydrogen peroxide became a recognized method. wikipedia.org Another refined process involved dissolving elemental selenium in nitric acid to form selenious acid, followed by oxidation with reagents such as bromine or chloric acid. atomistry.comyoutube.com These advancements in synthesis were crucial for enabling more detailed studies of its chemical properties and reactivity.

Scope and Significance of this compound in Modern Chemistry

The significance of this compound in modern chemistry is primarily defined by its potent oxidizing capabilities and its role as a precursor to selenate-containing materials. wikipedia.org It is a stronger oxidizing agent than the more common sulfuric acid; for instance, hot, concentrated this compound can dissolve noble metals like gold, a reaction not achievable with sulfuric acid. wikipedia.orgquora.comaskfilo.com This powerful oxidizing nature makes it a specialized reagent in various chemical transformations. wikipedia.org

Key Areas of Significance:

Specialized Oxidizing Agent: this compound's ability to act as a strong oxidant is a principal feature of its modern utility. It can, for example, liberate chlorine from chloride ions, itself being reduced to selenious acid in the process. wikipedia.orgquora.com This reactivity is harnessed in specific synthetic contexts where a powerful, oxygen-donating acid is required.

Organic and Inorganic Synthesis: While organoselenium chemistry often employs derivatives like seleninic acids as catalysts for reactions such as epoxidations and Baeyer-Villiger oxidations, this compound itself serves as a fundamental starting material. scholaris.cascite.ai It is used to prepare a variety of inorganic selenate salts by reacting with metal oxides or hydroxides. nih.gov These selenates are often more soluble than their sulfate (B86663) counterparts, a property that can be advantageous in certain applications. wikipedia.org

Materials Science: A significant area of contemporary research involves the use of the selenate anion (SeO₄²⁻), derived from this compound, in the construction of advanced materials. rsc.orgworldscientific.com Scientists have successfully created organically templated open-framework metal selenates. rsc.orgrsc.org These hybrid organic-inorganic materials can form one-, two-, or three-dimensional structures with open architectures, which are of interest for their potential applications in catalysis and separation technologies. rsc.orgworldscientific.com The structural similarity between selenates and sulfates is exploited in creating isostructural compounds, although research shows complex limitations to this isomorphism in intricate systems like those involving uranyl complexes. nih.gov

Electrocatalysis: More recently, this compound has been employed in the field of electrocatalysis. Research has demonstrated its use in "etching-assisted" strategies to create vacancies and engineer novel electrocatalysts. researchgate.net For instance, a selenic-acid-assisted etching process has been used to synthesize carbon-coated metal selenides with enhanced activity for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. researchgate.net It is also central to studies on the electrocatalytic reduction of selenate from wastewater. nih.gov

Data Tables

Table 1: Comparative Properties of this compound and Sulfuric Acid

| Property | This compound (H₂SeO₄) | Sulfuric Acid (H₂SO₄) |

| Molar Mass | 144.97 g/mol | 98.08 g/mol |

| Acidity (pKa₁) | ~ -3 | ~ -3 |

| Oxidizing Strength | Stronger; can dissolve gold. wikipedia.orgaskfilo.com | Weaker; does not dissolve gold. quora.com |

| Key Reaction | 2Au + 6H₂SeO₄ → Au₂(SeO₄)₃ + 3H₂SeO₃ + 3H₂O wikipedia.org | Au + H₂SO₄ → No reaction |

| Isomorphism | Selenates are often isomorphous with sulfates. wikipedia.orgwikipedia.org | Foundational for comparison. |

| Solubility of Salts | Selenate salts are generally more soluble than sulfates. wikipedia.org | Sulfate salts have variable, often lower, solubility. |

Table 2: Historical Development of this compound Synthesis

| Method | Description | Key Feature / Disadvantage |

| Mitscherlich's Method (1827) | Suspension of lead selenate in water, with lead precipitated by hydrogen sulfide. atomistry.com | One of the earliest reported preparations. |

| Halogen Oxidation | Oxidation of aqueous selenious acid with chlorine or bromine. wikipedia.orgatomistry.com | Produces hydrohalic acid byproducts that must be removed. wikipedia.org |

| Hydrogen Peroxide Oxidation | Oxidation of selenium dioxide with hydrogen peroxide (H₂O₂). wikipedia.org | A cleaner method avoiding halogenated byproducts. |

| Chloric Acid Oxidation | Oxidation of selenium (via selenious acid) with chloric acid. atomistry.com | Considered an efficient method for larger-scale preparation. atomistry.com |

| Electrolysis | Anodic oxidation of a solution of selenious acid in nitric acid. atomistry.com | Can produce a high-purity product. |

属性

IUPAC Name |

selenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHFIVBSNOWOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

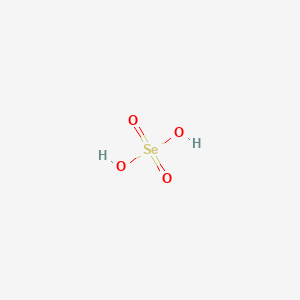

Molecular Formula |

H2O4Se, H2SeO4 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | selenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14019-91-1 (calcium salt), 14986-91-5 (magnesium salt), 7783-21-3 (ammonium salt), 7790-59-2 (potassium salt) | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064818 | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenic acid appears as a white crystalline solid. Very corrosive to skin, eyes and mucous membranes. Corrosive to metal. Toxic by skin absorption and by ingestion., Highly deliquescent solid; [Merck Index] White solid; [HSDB] Slightly yellow-green liquid; [MSDSonline] mp = 59.9 deg C; [Ullmann] | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, 260 °C (decomposes) | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble, 1300 g in 100 mL water at 30 °C, Soluble in sulfuric acid; insoluble in ammonia | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.951 at 15 °C (solid); 2.609 at 15 °C (liquid) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, Hexagonal colorless prisms | |

CAS No. |

7783-08-6, 14124-68-6 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV0Y51NC4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Preparative Routes for Selenic Acid and Its Derivatives

Oxidation Pathways for Selenic Acid Production

The primary route to this compound involves the oxidation of selenium compounds in lower oxidation states. Various oxidizing agents and conditions have been explored to achieve efficient conversion.

Halogen-Mediated Oxidation of Selenium Compounds

One established method for preparing this compound is through the oxidation of selenous acid (H₂SeO₃) using halogens like chlorine or bromine. wikipedia.org This reaction can also be performed by passing chlorine gas through a suspension of elemental selenium in water. geeksforgeeks.orgtandfonline.com The selenium is first converted to liquid and then solid selenium chlorides before dissolving to form this compound. tandfonline.com

A key consideration in this method is the formation of hydrochloric or hydrobromic acid as a byproduct. wikipedia.orgextramarks.com These hydrohalic acids can reduce the newly formed this compound back to selenous acid, thus they need to be removed from the solution. wikipedia.org For instance, when chlorine is used, the resulting hydrochloric acid must be carefully managed to prevent this reverse reaction. youtube.com Using bromine as the oxidant is sometimes preferred as hydrobromic acid does not reduce this compound under the reaction conditions. youtube.com

The general reaction for the oxidation of selenous acid with a halogen (X₂) can be represented as:

H₂SeO₃ + X₂ + H₂O → H₂SeO₄ + 2HX

To isolate anhydrous this compound, the resulting solution is typically evaporated under a vacuum at temperatures below 140°C. wikipedia.orgwikidoc.org

Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for the synthesis of this compound. The reaction involves the oxidation of selenium dioxide (SeO₂), which dissolves in water to form selenous acid, to this compound. wikipedia.orggeeksforgeeks.orgwikidoc.org

SeO₂ + H₂O₂ → H₂SeO₄

This method is considered convenient for laboratory-scale preparations and can yield a very pure product because any excess hydrogen peroxide can be removed through vacuum distillation. iastate.edu However, the complete conversion of selenous acid to this compound using hydrogen peroxide often requires extended refluxing, sometimes for 24 hours or more, with the occasional addition of more peroxide. iastate.edu The reaction is believed to proceed via a nucleophilic attack of the selenious acid on the hydrogen peroxide. iastate.edu

While it has been reported that reacting elemental selenium directly with concentrated hydrogen peroxide can produce this compound, other studies indicate that under specific conditions, this reaction can be controlled to exclusively yield selenium dioxide (in the form of selenious acid in aqueous solution). google.comsciencemadness.org

Table 1: Comparison of Oxidation Methods for this compound Production

| Oxidizing Agent | Starting Material | Key Advantages | Key Challenges |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | Selenous Acid or Elemental Selenium | Effective oxidation | Formation of hydrohalic acid byproducts that can reduce this compound. wikipedia.orgyoutube.com |

| Hydrogen Peroxide | Selenium Dioxide | High purity product, excess reagent easily removed. iastate.edu | Requires long reaction times and careful control to ensure complete oxidation. iastate.edu |

| Potassium Permanganate | Selenous Acid | Strong oxidizing agent. | Removal of manganese-containing byproducts can be complex. wikipedia.orgsciencemadness.org |

Electrochemical Synthesis Methods

Electrochemical methods offer an alternative route for the production of this compound from selenious acid. This process involves the anodic oxidation of selenious acid in an electrochemical cell. google.com A key advantage of this method is the potential for a clean and controlled reaction.

In a typical setup, a diaphragm cell with lead or lead-alloy electrodes is used. google.com The anolyte is an aqueous solution of selenious acid, and the catholyte is a solution of this compound. google.com During electrolysis, selenious acid is oxidized to this compound at the anode. The process can be optimized by controlling parameters such as current density and electrolyte concentration to achieve high current efficiency. google.com For instance, an initial anolyte concentration of about 15% to 25% by weight of selenious acid and a catholyte concentration of 15% to 35% by weight of this compound have been found to be effective. google.com

The electrochemical approach can also be applied to the synthesis of selenium nanoparticles from selenium-containing materials like selenium dioxide dissolved in water to form selenous acid. google.com While not directly producing this compound, this highlights the versatility of electrochemical techniques in selenium chemistry.

Advanced Approaches to Selenate (B1209512) and Organoselenonic Acid Synthesis

Beyond the direct synthesis of this compound, more advanced methods have been developed for the preparation of its salts (selenates) and organic derivatives (organoselenonic acids).

One-Pot Synthetic Strategies

One-pot syntheses provide an efficient and streamlined approach to preparing complex molecules from simpler starting materials in a single reaction vessel. Such strategies have been successfully applied to the synthesis of aryl selenonic acids from aryl bromides. scholaris.ca This method typically involves a sequence of reactions, including metalation, selenation, and subsequent oxidation with an agent like hydrogen peroxide. scholaris.ca The final step often involves purification by ion exchange to yield the pure aryl selenonic acid. scholaris.ca

Similarly, one-pot condensation reactions catalyzed by sodium selenate have been used to synthesize dihydropyrimidinones, demonstrating the catalytic utility of selenates in multicomponent reactions. ajol.info The synthesis of lanthanum-doped cobalt selenate has also been achieved through a one-pot hydrothermal method. researchgate.net

Derivatization and Functionalization Techniques

This compound and its derivatives can be further modified through various derivatization and functionalization reactions. For example, this compound can be used as an alkyl acceptor in the oxy-functionalization of metal-carbon bonds. google.com Treatment of this compound with fluorosulfuric acid yields selenoyl fluoride (B91410), a reactive derivative. wikidoc.org

The hydroxyl groups of carbohydrates can be esterified with selenious acid to form Se-esters, a method used for the chemical selenylation of natural polysaccharides. mdpi.com This highlights a pathway to introduce selenium into biomolecules. The functionalization of cyclodextrins, for instance, can be influenced by the presence of selenium species, although competing reactions can sometimes lead to lower yields. wm.edu

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is a pivotal aspect of modern chemical manufacturing, driven by the need to minimize environmental impact and enhance sustainability. pmarketresearch.com Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com This involves a set of guiding principles, including waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, utilizing catalysis, designing for degradation, and implementing real-time analysis for pollution prevention. sigmaaldrich.comacs.org

In the context of this compound production, manufacturers are increasingly adopting these principles. Key strategies include optimizing the use of resources, minimizing waste generation, and implementing robust waste management strategies for byproducts. palmercruz.com There is also a growing trend towards using renewable energy sources, such as solar or wind power, in production facilities to decrease the carbon footprint associated with the manufacturing process. palmercruz.com

Advancements in Greener Synthetic Routes

Traditional methods for producing this compound have been re-evaluated through the lens of green chemistry, leading to the adoption of more environmentally benign reagents and processes. A prominent example is the oxidation of selenium dioxide using hydrogen peroxide. geeksforgeeks.org

H₂SeO₃ + H₂O₂ → H₂SeO₄ + H₂O

Hydrogen peroxide is considered a green and environmentally friendly co-oxidant because its primary byproduct is water, which avoids the generation of hazardous substances seen in other oxidation methods. geeksforgeeks.orgscholaris.ca

Technological advancements have further propelled the green synthesis of this compound. palmercruz.com These innovations focus on improving efficiency and reducing the environmental footprint.

Novel Catalytic Processes: The development of advanced catalysts enhances the conversion of selenium dioxide to this compound, which improves reaction yields and can lower production costs. palmercruz.com

Membrane Technologies: The use of membrane technologies in the separation and purification stages represents a significant green innovation. palmercruz.com These membranes allow for the selective separation of this compound from impurities, which leads to higher process efficiency, reduced energy consumption, and minimal waste generation compared to traditional separation techniques. palmercruz.com

Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry, offering high specificity under mild reaction conditions. acs.orgmdpi.com In the synthesis of this compound derivatives, such as 3-selanyl-isoflavones, lipases have been successfully employed as green catalysts. This biocatalytic approach allows the reaction to proceed efficiently at moderate temperatures (e.g., 30 °C) in environmentally safer solvents like ethyl acetate (B1210297), achieving high yields in a short time. mdpi.com

The following table provides a comparative overview of different synthetic approaches, highlighting the advantages of greener methodologies.

Table 1: Comparison of Synthetic Routes for this compound This table is interactive. Users can sort columns to compare different aspects of the synthetic routes.

| Method | Reactants | "Green" Aspect | Key Findings/Advantages | Citations |

|---|---|---|---|---|

| Oxidation with Hydrogen Peroxide | Selenium Dioxide, Hydrogen Peroxide | Use of a clean oxidant | The primary byproduct is water, avoiding hazardous waste streams. | geeksforgeeks.orgscholaris.ca |

| Catalytic Oxidation | Selenium Dioxide, Oxidant, Catalyst | Enhanced efficiency | Novel catalysts improve conversion rates and yields, reducing overall resource consumption. | palmercruz.com |

| Purification via Membrane Technology | Crude this compound Solution | Reduced energy and waste | Enables selective separation, leading to higher purity, minimal waste, and lower energy use. | palmercruz.com |

Green Synthesis of this compound Derivatives and Nanostructures

The principles of green chemistry are extensively applied in the synthesis of derivatives and nanostructures originating from selenium precursors like this compound and selenious acid. A major area of research is the "green synthesis" of selenium nanoparticles (SeNPs), which utilizes biological systems to reduce selenium compounds. nih.govscienceopen.com

This bio-inspired approach uses extracts from plants, bacteria, or fungi as both reducing and stabilizing agents. nih.govbio-integration.org These biological substrates provide an eco-friendly, low-cost, and simple one-step method for producing nanoparticles without the need for high energy input or toxic chemicals. nih.gov this compound, selenious acid, sodium selenite (B80905), and selenium dioxide serve as common precursors for the biosynthesis of SeNPs. nih.govplos.org The biomolecules present in the extracts, such as flavonoids, terpenoids, proteins, and polysaccharides, facilitate the reduction of selenium ions and stabilize the resulting nanoparticles. scienceopen.combio-integration.org

The table below details examples of green synthesis methods for various selenium-containing compounds.

Table 2: Examples of Green Synthesis of Selenium Derivatives This table is interactive. You can filter by product type or the green method employed.

| Product | Precursor(s) | Green Reagent/Method | Key Findings | Citations |

|---|---|---|---|---|

| 3-Selanyl-isoflavones | 2-Hydroxyphenyl enaminones, Diphenyl diselenide | Lipase (biocatalyst), Ethyl acetate (solvent) | High yields (87–95%) under mild conditions (30 °C), environmentally friendly catalyst. | mdpi.com |

| Aryl Selenonic Acids | Aryl bromides, Hydrogen peroxide | Use of hydrogen peroxide as an oxidant followed by ion exchange. | One-pot method with high yields (77-90%) starting from widely available materials. | scholaris.ca |

| Selenium Nanoparticles (SeNPs) | Selenious Acid, Plant Extracts (e.g., Withania somnifera) | Plant extracts containing biomolecules as reducing and capping agents. | Eco-friendly, cost-effective, and simple synthesis of biocompatible nanoparticles. | scienceopen.comtandfonline.com |

| Selenium Nanoparticles (SeNPs) | this compound / Sodium Selenite | Bacteria (Bacillus cereus) or Fungi | Biosynthesis is a one-step process that does not require toxic chemicals or high temperatures. | nih.gov |

These methodologies underscore the shift towards more sustainable and environmentally conscious practices in the synthesis and application of this compound and its related compounds, aligning with the core tenets of green chemistry. pmarketresearch.com

Fundamental Reactivity and Mechanistic Investigations of Selenic Acid

Redox Chemistry and Oxidizing Properties

Selenic acid is recognized as a strong oxidizing agent, often surpassing sulfuric acid in its oxidizing potential testbook.comwikipedia.orgsolubilityofthings.com. This characteristic stems from the high oxidation state of selenium (+6), which readily accepts electrons to achieve lower, more stable oxidation states, typically +4 (selenous acid) or 0 (elemental selenium) testbook.comwikipedia.orgsmolecule.com.

The oxidizing power of this compound is manifested through electron transfer processes. When this compound acts as an oxidant, it undergoes reduction, accepting electrons from a reducing agent. The specific mechanism often involves the transfer of electrons from the substrate to the selenium center. For example, in the oxidation of chloride ions to chlorine gas, this compound is reduced to selenous acid:

H₂SeO₄ + 2 H⁺ + 2 Cl⁻ → H₂SeO₃ + H₂O + Cl wikipedia.orgsmolecule.com

This reaction illustrates a two-electron transfer where selenium(VI) is reduced to selenium(IV). Research into the oxidation of selenite (B80905) to selenate (B1209512) suggests that oxygen atom transfer from oxidants can also be a significant pathway in selenium redox chemistry, although this is more directly related to the oxidation of lower selenium species researchgate.net. The precise mechanistic steps, including potential intermediates, are often dependent on the specific reducing agent and reaction conditions.

This compound readily reacts with a diverse array of reducing agents, leading to its own reduction and the oxidation of the other species. These reactions are often vigorous and can be highly exothermic testbook.comnoaa.gov.

Key examples of reactions with reducing agents include:

With Sulfur Dioxide (SO₂): this compound oxidizes sulfur dioxide to sulfuric acid, while being reduced to elemental selenium. H₂SeO₄ + 3 SO₂ → 2 H₂SO₄ + Se testbook.com

With Sulfurous Acid: It reacts with sulfurous acid to produce selenium dioxide and sulfuric acid testbook.com.

With Halides: As mentioned, it oxidizes chloride ions to chlorine gas, being reduced to selenous acid wikipedia.orgsmolecule.com.

With Metals: Hot, concentrated this compound can react with noble metals like gold, forming gold(III) selenate and selenous acid: 2 Au + 6 H₂SeO₄ → Au₂(SeO₄)₃ + 3 H₂SeO₃ + 3 H₂O wikipedia.org Active metals, including iron and aluminum, also react with this compound, dissolving to liberate hydrogen and potentially toxic gases noaa.gov.

In biological contexts, compounds containing thiol groups, such as glutathione (B108866), are known to facilitate the reduction of selenium species, including those derived from this compound patsnap.com.

Acid-Base Equilibria and Solution Chemistry

This compound is a strong diprotic acid, exhibiting significant acidity in aqueous solutions testbook.comwikipedia.orgpearson.comgeeksforgeeks.org. Its behavior in water is governed by two dissociation steps.

The first dissociation of this compound is virtually complete in water, characteristic of a strong acid. This is reflected in its very low first acid dissociation constant (pKa1 ≈ -3) wikipedia.orgpearson.comlibretexts.orgpathwaystochemistry.com. This initial dissociation yields a proton (H⁺) and the hydrogen selenate ion (HSeO₄⁻):

H₂SeO₄ → H⁺ + HSeO₄⁻

The second dissociation involves the hydrogen selenate ion acting as a weak acid, releasing a second proton to form the selenate ion (SeO₄²⁻):

HSeO₄⁻ ⇌ H⁺ + SeO₄²⁻

The acid dissociation constant for this second step (Ka2) is approximately 1.2 x 10⁻²², with a corresponding pKa2 value around 1.7 to 1.9 wikipedia.orgpearson.comlibretexts.orgpathwaystochemistry.com. Consequently, in aqueous solutions, this compound predominantly exists as HSeO₄⁻ and SeO₄²⁻ ions, with the relative concentrations being dependent on the solution's pH. At lower pH values, HSeO₄⁻ is more prevalent, while at higher pH, SeO₄²⁻ becomes the dominant species.

Complexation and Adduct Formation

This compound and its conjugate selenate ion are capable of forming complexes and adducts with a variety of metal ions and organic molecules through hydrogen bonding and coordination nih.govrsc.org.

Hydrogen-Bonded Complexes: this compound can form hydrogen-bonded complexes with organic molecules containing nitrogen, such as N-heterocycles (e.g., pyridine (B92270), quinoline) and amines rsc.org. These interactions are characterized by short SeO–H⋯OSe hydrogen bonds, often leading to the self-assembly of supramolecular structures like dimers or infinite chains rsc.orgresearchgate.net. Computational studies, such as those employing density functional theory, have been used to investigate the formation and energetic characteristics of these complexes, for example, with L-cysteine .

Metal Complexes: this compound readily forms insoluble salts with certain metal cations. A notable example is the precipitation of barium selenate (BaSeO₄) when reacted with barium salts, a reaction analogous to the formation of barium sulfate (B86663) wikipedia.orgsmolecule.comcollegedunia.com. This compound also forms various selenate complexes with metal ions. In hydrothermal synthesis, for instance, reactions with thorium ions yield diverse thorium-selenate complexes, such as [Th₈O₄(OH)₈(SeO₄)₆(H₂O)₁₆]·(SeO₄)₂·13H₂O and Th(SeO₃)(SeO₄), where the specific structures formed are influenced by the reaction's acidity and temperature nih.gov.

Compound List

this compound (H₂SeO₄)

Selenous acid (H₂SeO₃)

Hydrogen selenate (HSeO₄⁻)

Selenate (SeO₄²⁻)

Chlorine (Cl)

Chlorine gas (Cl₂)

Sulfur dioxide (SO₂)

Sulfuric acid (H₂SO₄)

Elemental selenium (Se)

Gold (Au)

Gold(III) selenate (Au₂(SeO₄)₃)

Barium selenate (BaSeO₄)

Thorium (Th)

L-cysteine

Pyridine

Quinoline

Data Tables

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | H₂SeO₄ | testbook.comwikipedia.orggeeksforgeeks.org |

| Molar Mass | ~145 g/mol | testbook.comwikipedia.orggeeksforgeeks.org |

| Appearance | White crystalline solid | testbook.comsmolecule.comgeeksforgeeks.orgnih.gov |

| Melting Point | 58 °C (note: may refer to hydrates) | testbook.comwikipedia.org |

| Boiling Point | Decomposes | testbook.comsmolecule.comgeeksforgeeks.org |

| Density (solid) | 2.95 g/cm³ | wikipedia.orgsmolecule.com |

| Density (liquid) | 2.609 g/cm³ | smolecule.com |

| Solubility in Water | Highly soluble | wikipedia.orgsolubilityofthings.comgeeksforgeeks.org |

| pKa1 | < 0 (strong acid) | wikipedia.orgpearson.comlibretexts.orgpathwaystochemistry.com |

| pKa2 | 1.7 - 1.9 | wikipedia.orgpearson.comlibretexts.orgpathwaystochemistry.com |

Intermolecular Interactions with Organic and Inorganic Substrates

This compound engages in diverse intermolecular interactions with both inorganic and organic substrates, driven by its acidic and oxidizing nature.

Interactions with Inorganic Substrates: this compound reacts with various metals. For instance, it can dissolve active metals like iron and aluminum, liberating hydrogen and potentially toxic gases noaa.gov. Hot, concentrated this compound reacts with gold to form gold(III) selenate wikipedia.org. It also reacts with barium salts to precipitate barium selenate (BaSeO₄), analogous to sulfate reactions wikipedia.orgcollegedunia.com. Interactions with metal oxides, such as α-alumina, have also been studied, where the adsorption of selenate is influenced by surface hydrogen bonding nih.gov.

Interactions with Organic Substrates: As a strong oxidizing agent, this compound can react with organic matter like wood and cotton solubilityofthings.comnoaa.gov. It can also initiate polymerization in certain organic compounds noaa.gov. Reactions with nucleophilic organic compounds, such as amines and alcohols, often involve acid-base interactions, leading to the formation of salts noaa.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, it forms hydrogen-bonded complexes with L-cysteine, primarily through the carboxyl group, with significant enthalpy of formation researchgate.netresearchgate.net. Interactions with N-heterocycles like pyridine also involve hydrogen bonding and proton transfer, forming hydrogen selenate anions rsc.org.

Table 1: Intermolecular Interactions of this compound with Substrates

| Interaction Type | Substrate Class | Examples/Observations |

| Acid-Base | Inorganic Bases | Exothermic reaction with hydroxides to form salts. |

| Acid-Base | Organic Bases (Amines) | Exothermic reaction with amines to form salts. |

| Oxidation | Organic Matter | Reacts vigorously with wood, cotton, fiberboard, leading to decomposition. |

| Oxidation | Metals (e.g., Fe, Al, Au) | Dissolves metals, liberates hydrogen/toxic gases; forms gold(III) selenate with gold. |

| Complexation | Metal Ions (e.g., Ba²⁺) | Forms insoluble barium selenate (BaSeO₄). |

| Hydrogen Bonding | Organic Molecules | Forms complexes with L-cysteine via carboxyl group; with N-heterocycles. |

Hydrogen Bonding Network Analysis

Hydrogen bonding plays a crucial role in the structural organization and reactivity of this compound and its complexes. In its solid state, this compound crystallizes in an orthorhombic structure, forming a three-dimensional network of interconnected selenium and oxygen atoms wikipedia.orgtestbook.comcollegedunia.com. Crystalline mono- and di-hydrates of this compound are also known, indicating interactions with water molecules through hydrogen bonds wikipedia.orgcollegedunia.com.

When this compound reacts with organic molecules like 2-amino-2-methyl propanol (B110389) or L-cysteine, hydrogen bonds are critical in stabilizing the resulting salts and complexes. For instance, the complex with 2-amino-2-methyl propanol is stabilized by N–H⋯O and O–H⋯O interactions, defining its supramolecular arrangement researchgate.netresearchgate.netresearchgate.netresearchgate.net. Similarly, the adsorption of selenate onto α-alumina surfaces is significantly influenced by surface hydrogen bonds, with the number of these bonds correlating strongly with adsorption energy nih.gov. Studies involving N-heterocycles reveal short SeO–H⋯OSe hydrogen bonds, which can assemble into infinite chains or dimers rsc.org.

Table 2: Hydrogen Bonding Networks Involving this compound

| System/Context | Interacting Species | Bond Type(s) | Structural Feature |

| Solid State | This compound | Se–O, O–H | 3D crystal lattice network |

| Hydrated Forms | Water | O–H⋯O | Crystalline mono- and di-hydrates |

| Organic Salts | 2-amino-2-methyl propanol | N–H⋯O, O–H⋯O | Stabilized supramolecular arrangement |

| Organic Complexes | L-cysteine | Carboxyl–H⋯O | Complex formation via carboxyl group |

| Adsorption on Metal Oxides | α-Alumina surface | Surface H-bonds | Controls selenate adsorption energy |

| Organic-Inorganic Complexes | N-heterocycles (e.g., pyridine) | SeO–H⋯OSe | Infinite chains, dimers, proton transfer to anion |

Catalytic Reaction Pathways

This compound is recognized for its catalytic activity in various chemical syntheses testbook.comnoaa.govnih.gov. Its potent oxidizing nature allows it to facilitate redox reactions. While specific catalytic pathways directly attributed to this compound (H₂SeO₄) in common organic transformations are not extensively detailed in the provided literature, its strong oxidizing capability implies a role in promoting reactions that require oxidative steps testbook.comsolubilityofthings.comnoaa.govnih.gov. For example, peroxyselenic(IV) acid, which can be formed in situ from selenium(IV) compounds and hydrogen peroxide, is involved in the epoxidation and dihydroxylation of alkenes mdpi.com.

Selenenic Acid Intermediates in Enzymatic Catalysis

Selenenic acids (RSeOH), distinct from the parent this compound (H₂SeO₄), are crucial transient intermediates in the catalytic cycles of several selenium-dependent enzymes. These intermediates are characterized by their high reactivity and short lifespan, often stabilized by the enzyme's microenvironment.

A prominent example is the enzyme Glutathione Peroxidase (GPx) . In its catalytic cycle, the active selenol form of the enzyme (E-SeH) is oxidized by a peroxide substrate (e.g., hydrogen peroxide) to a selenenic acid intermediate (E-SeOH) wikipedia.orgnih.govacs.orgnih.govresearchgate.net. This selenenic acid intermediate is highly reactive and readily condenses with glutathione (GSH). This condensation forms a selenylsulfide intermediate (E-SeSG), which is subsequently reduced by a second molecule of GSH, regenerating the active selenol form of the enzyme and producing oxidized glutathione (GSSG) wikipedia.orgacs.orgnih.gov. The protein environment plays a critical role in stabilizing these selenenic acid intermediates, preventing their rapid self-condensation or degradation nih.govnih.gov. For instance, in bovine glutathione peroxidase 1, the selenenic acid intermediate has been chemically trapped using dimedone, an alkylating agent specific to sulfenic and selenenic acids nih.govnih.gov.

Another enzyme where selenenic acid intermediates are implicated is GPx4 , which catalyzes the reduction of lipid hydroperoxides. Its catalytic cycle also involves the oxidation of the GPx4-selenol to a GPx4-selenenic acid, which is then reduced by GSH researchgate.net. The enzyme Iodothyronine Deiodinase (Dio) may also involve selenenic acid intermediates, potentially formed through the hydrolysis of selenenyl iodides mdpi.com.

Table 3: Selenenic Acid Intermediates in Enzymatic Catalysis

| Enzyme Class/Example | Selenenic Acid Intermediate | Substrate/Reaction | Role of Intermediate |

| Glutathione Peroxidase (GPx) | E-SeOH (protein-bound) | Hydroperoxides (e.g., H₂O₂) | Formed by oxidation of selenol (E-SeH); reacts with GSH to form selenylsulfide. |

| Glutathione Peroxidase (GPx) | Sec–SeOHs | Hydroperoxides | Key intermediate in catalytic cycle; reacts with GSH. |

| GPx4 | GPx4-SeOH | Lipid hydroperoxides | Formed from GPx4-SeH; reduced by GSH. |

| Iodothyronine Deiodinase (Dio) | Sec–SeOH (hypothesized) | Iodothyronines | Potentially formed via hydrolysis of selenenyl iodides. |

Compound List

this compound (H₂SeO₄)

Selenate ion (SeO₄²⁻)

Barium selenate (BaSeO₄)

Gold(III) selenate (Au₂(SeO₄)₃)

Selenous acid (H₂SeO₃)

Selenium dioxide (SeO₂)

Hydrogen peroxide (H₂O₂)

Fluorosulfuric acid (HSO₃F)

Selenoyl fluoride (B91410) (SeO₂F₂)

Sulfuric acid (H₂SO₄)

L-cysteine

2-amino-2-methyl propanol

Pyridine

4,4′-bipyridil

Quinoline

2,2,6,6-tetramethylpyperidine

Glutathione (GSH)

Oxidized glutathione (GSSG)

Selenocysteine (Sec)

Selenol (R-SeH)

Selenenic acid (RSeOH)

Seleninyl sulfide (B99878) (R-SeSG)

Seleninic acid (RSeO₂H)

Selenonic acid (RSeO₃H)

Dimedone

Advanced Applications and Functionalization in Chemical Sciences and Engineering

Catalysis and Electrocatalysis

While direct catalytic applications of selenic acid itself in organic transformations are less extensively documented compared to other selenium species, selenium-based compounds, in general, are recognized for their catalytic prowess.

This compound as a Catalyst in Organic Transformations

The broader field of selenium catalysis in organic synthesis is well-established, with various selenium species demonstrating high efficiency, mild reaction conditions, and excellent selectivity researchgate.netrsc.org. For instance, selenite (B80905) (SeO₃²⁻) has been observed to catalyze the oxidation of thiols by organic peroxides, where molecular selenium and selenium-selenium bonds act as the active catalytic entities nih.gov. Furthermore, "selenium-π-acid catalysis" utilizes Lewis-acidic selenium species, such as selenenium ions (RSe⁺), which exhibit strong affinity for π-bonds. This reactivity enables chemoselective electrophilic functionalization of alkenes, a pathway that underscores the catalytic potential of selenium compounds derived from or related to this compound researchgate.net.

Role in Industrial Chemical Processes (e.g., Sulfuric Acid Production)

Current industrial applications of this compound in large-scale chemical manufacturing, such as in the production of sulfuric acid, are not widely reported. While this compound shares structural similarities with sulfuric acid, its use in industrial processes like anodizing is considered limited. This limitation is attributed to factors including its relatively higher cost and its tendency to decompose at the cathode during electrochemical operations scispace.com.

Electrocatalytic Applications (e.g., Oxygen Evolution Reaction, CO₂ Reduction)

This compound plays a significant enabling role in the development of advanced electrocatalysts through etching strategies. Specifically, a "this compound-assisted etching strategy" has been instrumental in fabricating metal-semimetal dual single-atom catalysts crucial for electrocatalytic CO₂ reduction and the oxygen evolution reaction (OER) researchgate.netacs.orgnih.govresearchgate.netnih.gov.

Oxygen Evolution Reaction (OER): Catalysts prepared via this method, such as carbon-coated 3d metal selenides like Co₀.₈₅Se₁₋ₓ@C nanocages, have demonstrated remarkable performance. These materials exhibit an overpotential of 231 mV at a current density of 10 mA cm⁻² for OER researchgate.netresearchgate.netnih.gov. Consequently, a complete water-splitting electrolyzer employing these catalysts requires a cell voltage of 1.49 V at 10 mA cm⁻² in alkaline media researchgate.netresearchgate.netnih.gov.

CO₂ Reduction: The this compound etching approach has also been employed to engineer catalysts for CO₂ electroreduction. For example, Fe-Se dual single-atom catalysts supported by porous nitrogen-doped carbon (FeSe-NC) have displayed exceptional catalytic activity and selectivity for CO production, achieving a Faradaic efficiency (FE) exceeding 97% acs.orgnih.gov. These catalysts have also been integrated into rechargeable Zn-CO₂ batteries, where they deliver a high power density of 2.01 mW cm⁻² and an outstanding FECO (>90%), coupled with excellent cycling stability acs.org. Theoretical analyses suggest that etching-induced defects and selenium-modulated iron centers synergistically enhance CO₂-to-CO conversion by facilitating the desorption of the *CO intermediate acs.orgnih.gov. Additionally, nickel selenide (B1212193) (NiSe₂) has emerged as an efficient electrocatalyst for CO₂ electroreduction, exhibiting high selectivity for C2 products such as ethanol (B145695) and acetic acid, with a Faradaic efficiency of 98.45% achieved at lower applied potentials rsc.org.

Materials Science and Nanotechnology

This compound is a key electrolyte in the electrochemical fabrication of anodic aluminum oxide (AAO) films, a versatile nanomaterial with applications ranging from membranes to photonic crystals.

Fabrication of Anodic Aluminum Oxide (AAO) Films

This compound serves as an effective electrolyte for the electrochemical fabrication of AAO films scispace.comresearcher.lifedoi.orgresearchgate.net. This process is recognized for its ability to yield AAO with desirable characteristics, notably low porosity and high optical transparency researcher.liferesearchgate.net. The anodization process, first documented around 2013 mdpi.comrsc.org, typically involves treating aluminum in this compound solutions at voltages between 25-50 V scispace.com. Highly ordered porous alumina (B75360) can be successfully synthesized under specific conditions, such as anodizing at 42-46 V in a 3.0 M this compound solution doi.org. Furthermore, a two-step anodizing procedure has been developed to produce highly ordered AAO with a cell size of approximately 102 nm doi.org. The high transmittance of AAO films produced using this compound makes this electrolyte particularly promising for the fabrication of AAO photonic crystals (PhCs), capable of exhibiting photonic band gaps across a broad spectral range from ultraviolet to infrared researcher.liferesearchgate.net. However, the widespread industrial adoption of this compound for anodizing may be constrained by its relatively higher cost and its susceptibility to decomposition at the cathode during the electrochemical process scispace.com.

Influence on Porosity and Optical Properties

A significant characteristic of AAO films fabricated using this compound anodizing is their inherently low porosity researcher.liferesearchgate.net. Studies have reported porosities as low as 0.8% for nanoporous anodic alumina (NAA) produced in this compound hse.ru. This reduced porosity is attributed to the formation of AAO with smaller pore diameters and larger interpore distances compared to films produced in other acidic electrolytes, a phenomenon linked to the lower strength and solubility of this compound hse.ru.

The optical properties of AAO produced in this compound are marked by high optical transparency researcher.liferesearchgate.net. The effective refractive index of the AAO cell walls has been measured to be approximately 1.64, a value consistent with amorphous Al₂O₃ films prepared through alternative methods. High-temperature annealing can further modify the structural and optical characteristics of this compound-derived AAO. For instance, annealing at approximately 800 °C can lead to an increase in pore diameter from 15 nm to 21 nm and an enhancement of the specific surface area to 55 m²/g, attributed to the formation of mesopores within the cell walls. While the crystallization of the amorphous AAO to low-temperature Al₂O₃ polymorphs has a minor effect on optical transmittance and effective refractive index, the subsequent formation of a coarse-grained corundum structure results in a substantial reduction in average transmittance within the visible spectrum researchgate.net. Birefringence measurements have also indicated that the ratio of the difference between extraordinary and ordinary refractive indices to the mean effective refractive index (Δn/n), which correlates with porosity, is influenced by the anodizing conditions.

Adsorption and Separation Methodologies for Selenium Species

The removal and separation of selenium species, particularly the oxyanions selenite (Se(IV)) and selenate (B1209512) (Se(VI)), from various matrices are critical for environmental remediation and analytical accuracy. Selenate, the most oxidized form of selenium, is generally more mobile and less readily adsorbed by soil particles compared to selenite, especially under alkaline and oxidizing conditions mdpi.comusgs.gov. This difference in mobility dictates the approaches used for their separation.

Adsorption techniques utilizing various materials have shown promise for selective selenium species removal. Iron oxy-hydroxides (FeOOHs), for instance, have demonstrated effective selective adsorption of selenite, with minimal interference from other common ions, allowing for speciation analysis mdpi.com. Nanomaterials, such as magnetic nanoparticles and modified metal oxides, are increasingly employed due to their large surface area and tunable properties, enabling efficient separation of Se(IV) and Se(VI) mdpi.comnih.govalife-robotics.co.jp. These methods often involve selective sorption of one species, followed by elution and subsequent determination. For example, magnetic multi-walled carbon nanotubes modified with specific ligands have been used for the separation and preconcentration of Se(IV) mdpi.com. Layered double hydroxides and mesoporous titanium dioxide modified with dimercaptosuccinic acid (DMSA) have also been investigated for their ability to selectively adsorb Se(IV) and Se(VI) through various mechanisms like anion exchange and chemisorption mdpi.comnih.gov.

Environmental Fate and Transport of Selenate Species

The environmental fate and transport of selenate species are significantly influenced by soil properties, pH, and redox conditions. In alkaline and oxidizing environments, selenate (SeO₄²⁻) is weakly adsorbed to soil particles, rendering it highly mobile and prone to leaching into groundwater mdpi.comusgs.gov. This high mobility contrasts with selenite (SeO₃²⁻), which is more strongly adsorbed to soil components, particularly iron oxides, making it less mobile mdpi.comusgs.gov.

Microbial activity plays a crucial role in selenium biogeochemical cycling. Certain bacteria can reduce selenate and selenite to elemental selenium, which is insoluble and less mobile nih.govnih.gov. However, under oxidizing conditions, selenate remains the dominant and mobile species scispace.comfrontiersin.org. Mathematical models are employed to understand selenium cycling in aquatic systems, considering processes like particle adsorption, diffusion, biological uptake, and redox reactions researchgate.net. The transformation of selenate to selenite has been observed in long-term cultures, suggesting that environmental processes can lead to changes in selenium speciation over time si.edu.

Analytical Chemistry Methodologies

The accurate determination and speciation of selenium compounds are essential for environmental and health assessments. Various analytical techniques are employed, often involving separation coupled with sensitive detection methods.

This compound as a Reagent in Chemical Analysis

This compound itself, due to its strong oxidizing properties, can serve as a reagent in chemical analysis, particularly as a strong oxidizer for the determination of other elements like phosphorus, arsenic, and sulfur testbook.comsolubilityofthings.comcymitquimica.comfishersci.fi. It can be used in laboratory settings for various chemical reactions, including as a catalyst or oxidizing agent in specific experiments testbook.com.

Spectroscopic Techniques for Selenate Quantification (e.g., UV-Vis)

Spectroscopic techniques are widely used for the quantification of selenium species, including selenate. UV-Vis spectrophotometry, while sometimes requiring specific reagents and conditions, can be employed for selenium determination ijert.orgderpharmachemica.comajchem-a.com. For instance, a method using iron(II) as a reducing agent in a phosphoric-hydrochloric acid medium has been developed for the spectrophotometric determination of Se(IV) and Se(VI) ijert.org. Other spectrophotometric methods utilize reagents like Vanillin-2-aminonicotinic acid (VANA) for Se(IV) determination derpharmachemica.com.

However, for sensitive and specific quantification, especially when speciation is required, hyphenated techniques are preferred. Inductively Coupled Plasma Mass Spectrometry (ICP-MS), often coupled with chromatography (HPLC-ICP-MS), is a highly sensitive and versatile method for selenium determination and speciation rsc.orgmdpi.combrooksapplied.comrsc.orgrsc.orgresearchgate.netingeniatrics.com. ICP-MS offers high sensitivity, a wide linear dynamic range, and can be interfaced with separation techniques to quantify individual selenium species rsc.orgmdpi.combrooksapplied.comrsc.orgresearchgate.netingeniatrics.com. Techniques like collision/reaction cell technology within ICP-MS are crucial for mitigating interferences, such as the ⁴⁰Ar⁴⁰Ar⁺ overlap with ⁸⁰Se, thereby achieving lower detection limits .

Speciation Analysis of Selenium Compounds

Speciation analysis, which involves identifying and quantifying individual selenium compounds, is critical due to the varying toxicity and bioavailability of different selenium forms rsc.orgbrooksapplied.com. The general approach involves coupling a separation technique with a selenium-specific detector rsc.org.

Chromatographic techniques are the cornerstone of selenium speciation. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for separating non-volatile selenium species, including inorganic oxyanions like selenite and selenate, as well as organoselenium compounds such as selenomethionine (B1662878) mdpi.comrsc.orgmdpi.combrooksapplied.comrsc.orgresearchgate.netingeniatrics.comresearcher.life. Various HPLC modes, including ion-exchange chromatography (IEC) and reversed-phase chromatography with ion-pairing reagents, are employed depending on the selenium species being separated rsc.orgresearchgate.net. Gas Chromatography (GC) is typically used for volatile selenium species like dimethyl selenide uw.edu.pl.

The separated selenium species are then detected using sensitive elemental detectors. ICP-MS is the preferred detector due to its high sensitivity and ease of interfacing with chromatographic systems rsc.orgmdpi.combrooksapplied.comrsc.orgresearchgate.netingeniatrics.com. Other detection methods include Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectrometry (AFS) rsc.org. The hyphenation of HPLC with ICP-MS (HPLC-ICP-MS) is a powerful tool for on-line analysis of selenium speciation, allowing for the separation and quantification of multiple selenium species within a single run, often within minutes mdpi.comrsc.orgingeniatrics.com. For instance, methods have been developed to separate six selenium species within 20 minutes using HPLC-ICP-MS/MS mdpi.com.

Compound Table

| Compound Name | Chemical Formula |

| This compound | H₂SeO₄ |

| Selenate | SeO₄²⁻ |

| Selenite | SeO₃²⁻ |

| Elemental Selenium | Se |

| Dimethyl Selenide | (CH₃)₂Se |

| Selenocysteine | SeCys |

| Selenomethionine | SeMet |

| Methylselenocysteine | MeSeCys |

| Selenohomocysteine | SehoCys |

| Selenocystathionine | SeCyst |

| Selenoethionine | SeEt |

| Selenocyanates | SeCN⁻ |

| Selenomethionine Oxide | SeMeO |

| Methylseleninic acid | MeSe(IV) |

| Selenosulfate | SeSO₃ |

| Selenoproteins | |

| Selenoyl fluoride (B91410) | SeOF₂ |

| Gold(III) selenate | Au₂(SeO₄)₃ |

| Sodium selenate | Na₂SeO₄ |

| Sodium selenite | Na₂SeO₃ |

| Biselenite ion | HSeO₃⁻ |

| Selenide | Se²⁻ |

| Selenobetaine | |

| Dimethyl diselenide | (CH₃)₂Se₂ |

| Dimethyl selenenyl sulphide | (CH₃)₂SeS |

This compound (H₂SeO₄), a strong mineral acid, plays a significant role in various chemical disciplines due to its potent oxidizing properties and its selenium content. While its direct applications are specialized, understanding its behavior and the behavior of related selenium species is crucial for environmental monitoring and chemical analysis. This article delves into advanced applications, focusing on separation methodologies, environmental fate, and analytical techniques pertaining to this compound and its related oxyanions.

Environmental Chemistry and Remediation Technologies

Adsorption and Separation Methodologies for Selenium Species

The removal and separation of selenium species, particularly the oxyanions selenite (Se(IV)) and selenate (Se(VI)), from various matrices are critical for environmental remediation and analytical accuracy. Selenate, the most oxidized form of selenium, is generally more mobile and less readily adsorbed by soil particles compared to selenite, especially under alkaline and oxidizing conditions mdpi.comusgs.gov. This difference in mobility dictates the approaches used for their separation.

Adsorption techniques utilizing various materials have shown promise for selective selenium species removal. Iron oxy-hydroxides (FeOOHs), for instance, have demonstrated effective selective adsorption of selenite, with minimal interference from other common ions, allowing for speciation analysis mdpi.com. Nanomaterials, such as magnetic nanoparticles and modified metal oxides, are increasingly employed due to their large surface area and tunable properties, enabling efficient separation of Se(IV) and Se(VI) mdpi.comnih.govalife-robotics.co.jp. These methods often involve selective sorption of one species, followed by elution and subsequent determination. For example, magnetic multi-walled carbon nanotubes modified with specific ligands have been used for the separation and preconcentration of Se(IV) mdpi.com. Layered double hydroxides and mesoporous titanium dioxide modified with dimercaptosuccinic acid (DMSA) have also been investigated for their ability to selectively adsorb Se(IV) and Se(VI) through various mechanisms like anion exchange and chemisorption mdpi.comnih.gov.

Environmental Fate and Transport of Selenate Species

The environmental fate and transport of selenate species are significantly influenced by soil properties, pH, and redox conditions. In alkaline and oxidizing environments, selenate (SeO₄²⁻) is weakly adsorbed to soil particles, rendering it highly mobile and prone to leaching into groundwater mdpi.comusgs.gov. This high mobility contrasts with selenite (SeO₃²⁻), which is more strongly adsorbed to soil components, particularly iron oxides, making it less mobile mdpi.comusgs.gov.

Microbial activity plays a crucial role in selenium biogeochemical cycling. Certain bacteria can reduce selenate and selenite to elemental selenium, which is insoluble and less mobile nih.govnih.gov. However, under oxidizing conditions, selenate remains the dominant and mobile species scispace.comfrontiersin.org. Mathematical models are employed to understand selenium cycling in aquatic systems, considering processes like particle adsorption, diffusion, biological uptake, and redox reactions researchgate.net. The transformation of selenate to selenite has been observed in long-term cultures, suggesting that environmental processes can lead to changes in selenium speciation over time si.edu.

Analytical Chemistry Methodologies

The accurate determination and speciation of selenium compounds are essential for environmental and health assessments. Various analytical techniques are employed, often involving separation coupled with sensitive detection methods.

This compound as a Reagent in Chemical Analysis

This compound itself, due to its strong oxidizing properties, can serve as a reagent in chemical analysis, particularly as a strong oxidizer for the determination of other elements like phosphorus, arsenic, and sulfur testbook.comsolubilityofthings.comcymitquimica.comfishersci.fi. It can be used in laboratory settings for various chemical reactions, including as a catalyst or oxidizing agent in specific experiments testbook.com.

Spectroscopic Techniques for Selenate Quantification (e.g., UV-Vis)

Spectroscopic techniques are widely used for the quantification of selenium species, including selenate. UV-Vis spectrophotometry, while sometimes requiring specific reagents and conditions, can be employed for selenium determination ijert.orgderpharmachemica.comajchem-a.com. For instance, a method using iron(II) as a reducing agent in a phosphoric-hydrochloric acid medium has been developed for the spectrophotometric determination of Se(IV) and Se(VI) ijert.org. Other spectrophotometric methods utilize reagents like Vanillin-2-aminonicotinic acid (VANA) for Se(IV) determination derpharmachemica.com.

However, for sensitive and specific quantification, especially when speciation is required, hyphenated techniques are preferred. Inductively Coupled Plasma Mass Spectrometry (ICP-MS), often coupled with chromatography (HPLC-ICP-MS), is a highly sensitive and versatile method for selenium determination and speciation rsc.orgmdpi.combrooksapplied.comrsc.orgrsc.orgresearchgate.netingeniatrics.com. ICP-MS offers high sensitivity, a wide linear dynamic range, and can be interfaced with separation techniques to quantify individual selenium species rsc.orgmdpi.combrooksapplied.comrsc.orgresearchgate.netingeniatrics.com. Techniques like collision/reaction cell technology within ICP-MS are crucial for mitigating interferences, such as the ⁴⁰Ar⁴⁰Ar⁺ overlap with ⁸⁰Se, thereby achieving lower detection limits .

Speciation Analysis of Selenium Compounds

Speciation analysis, which involves identifying and quantifying individual selenium compounds, is critical due to the varying toxicity and bioavailability of different selenium forms rsc.orgbrooksapplied.com. The general approach involves coupling a separation technique with a selenium-specific detector rsc.org.

Chromatographic techniques are the cornerstone of selenium speciation. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for separating non-volatile selenium species, including inorganic oxyanions like selenite and selenate, as well as organoselenium compounds such as selenomethionine mdpi.comrsc.orgmdpi.combrooksapplied.comrsc.orgresearchgate.netingeniatrics.comresearcher.life. Various HPLC modes, including ion-exchange chromatography (IEC) and reversed-phase chromatography with ion-pairing reagents, are employed depending on the selenium species being separated rsc.orgresearchgate.net. Gas Chromatography (GC) is typically used for volatile selenium species like dimethyl selenide uw.edu.pl.

The separated selenium species are then detected using sensitive elemental detectors. ICP-MS is the preferred detector due to its high sensitivity and ease of interfacing with chromatographic systems rsc.orgmdpi.combrooksapplied.comrsc.orgresearchgate.netingeniatrics.com. Other detection methods include Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectrometry (AFS) rsc.org. The hyphenation of HPLC with ICP-MS (HPLC-ICP-MS) is a powerful tool for on-line analysis of selenium speciation, allowing for the separation and quantification of multiple selenium species within a single run, often within minutes mdpi.comrsc.orgingeniatrics.com. For instance, methods have been developed to separate six selenium species within 20 minutes using HPLC-ICP-MS/MS mdpi.com.

Theoretical and Computational Investigations of Selenic Acid Systems

Intermolecular Interaction Modeling

Hydrogen Bonding in Selenic Acid Complexes

Hydrogen bonding plays a crucial role in the structure and properties of this compound and its complexes. Computational studies, often employing Density Functional Theory (DFT) with various basis sets like B3LYP/6-31G(d,p) or B3LYP/cc-pVTZ, have been instrumental in understanding these interactions.

Research has shown that this compound readily forms hydrogen-bonded complexes with various molecules, including N-heterocycles like pyridine (B92270) and triazoles, as well as amino acids like L-cysteine irjeas.orgigi-global.comresearchgate.netresearchgate.net. In these complexes, proton transfer from this compound to the acceptor molecule is often observed, leading to the formation of ionic species, such as triazolium cations and hydrogen selenate (B1209512) anions researchgate.net. The hydrogen bonding patterns, typically involving O–H···O or N–H···O interactions, contribute to the supramolecular arrangement and stability of these crystalline materials irjeas.orgresearchgate.netresearchgate.net. For instance, studies on complexes of this compound with N-heterocycles reveal short SeO–H···OSe hydrogen bonds, often less than 2.61 Å, which can lead to the formation of 'isolated' bonds or infinite chains rsc.org. These strong hydrogen bonds can result in proton delocalization, creating single-well or low-barrier double-well potentials for the protons rsc.org.

The strength of these hydrogen bonds can be quantified by enthalpy and free energy of formation values. For example, in complexes with L-cysteine, the enthalpy of formation for hydrogen-bonded complexes ranges from –19 to –21 kcal/mol, with free energy values between –6 to –9 kcal/mol, indicating significant interaction strength igi-global.comresearchgate.netresearchgate.net. These computational findings are often validated by X-ray diffraction studies, which confirm the presence and geometry of these hydrogen bonds in the solid state irjeas.orgresearchgate.net.

Solvent Effects on this compound Reactivity

The influence of solvents on the reactivity and properties of this compound is a significant area of investigation. Computational chemistry, particularly methods that account for solvation, provides molecular-level insights into these effects rsc.orgresearchgate.netucsb.eduarxiv.orgfrontiersin.orgfrontiersin.org. Solvents can influence reaction rates, product selectivity, and the stabilization of reactants and transition states through various mechanisms, including direct participation, competition for interactions, and altering electronic stabilization rsc.orgresearchgate.net.